5-(4-Chlorophenyl)-2-methyloxazole
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Overview
Description
5-(4-Chlorophenyl)-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .
Scientific Research Applications
5-(4-Chlorophenyl)-2-methyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antiviral and antibacterial properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Studied for its antitubercular properties.
Uniqueness
5-(4-Chlorophenyl)-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxazole ring system is a versatile scaffold that can be modified to enhance its activity and selectivity in various applications.
Biological Activity
5-(4-Chlorophenyl)-2-methyloxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action. The findings are supported by various studies and data tables that highlight the compound's efficacy across different biological models.
Chemical Structure and Properties
This compound features a chlorophenyl substituent which contributes to its biological activity. The presence of the methyloxazole moiety enhances its interaction with biological targets, making it a subject of interest in drug development.
Molecular Formula
- Molecular Formula : C10H8ClN2O
- Molecular Weight : 208.63 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Salmonella typhimurium | 10 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies reveal that this compound acts as an antimitotic agent, disrupting microtubule formation and inhibiting cell proliferation.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative activity of various derivatives, this compound demonstrated notable efficacy against human cancer cell lines, including:
- IC50 Values :
- A549 (Lung Cancer) : 0.8 µM
- MCF-7 (Breast Cancer) : 1.2 µM
- HeLa (Cervical Cancer) : 1.5 µM
These values indicate that the compound is significantly more potent than many existing chemotherapeutics.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Microtubule Disruption : Similar to combretastatin A-4, this compound interferes with microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways.
- Low Toxicity in Normal Cells : Preliminary studies show that the compound has an IC50 greater than 10 µM in normal peripheral blood lymphocytes, indicating low toxicity and a favorable therapeutic index.
Comparative Analysis with Other Compounds
Table 2 compares the antiproliferative activities of this compound with other known compounds:
Compound | IC50 (µM) | Mechanism |
---|---|---|
Combretastatin A-4 | 0.35 | Microtubule destabilization |
Vincristine | 1.0 | Microtubule inhibition |
Paclitaxel | 0.5 | Microtubule stabilization |
This compound | 0.8 | Microtubule disruption |
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI Key |
QJVUONAHPKXEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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